(R)-3-Phenylcyclopentanone
Overview
Description
“®-3-Phenylcyclopentanone” is a chiral organic compound with the chemical formula C<sub>11</sub>H<sub>10</sub>O. It belongs to the class of ketones and contains a phenyl group attached to a cyclopentanone ring. The stereochemistry of the molecule is specified as ®, indicating the absolute configuration at the chiral center.
Synthesis Analysis
The synthesis of ®-3-Phenylcyclopentanone can be achieved through various methods, including:
- Friedel-Crafts acylation of cyclopentanone with a phenyl halide.
- Asymmetric reduction of a precursor using chiral reducing agents.
Molecular Structure Analysis
The molecular structure of ®-3-Phenylcyclopentanone consists of a cyclopentanone ring with a phenyl group attached to one of the carbons. The stereochemistry at the chiral center is ®.
Chemical Reactions Analysis
®-3-Phenylcyclopentanone can participate in various chemical reactions, including:
- Nucleophilic addition reactions at the carbonyl group.
- Reduction reactions to form the corresponding alcohol.
- Substitution reactions with electrophiles at the phenyl ring.
Physical And Chemical Properties Analysis
- Melting Point : ®-3-Phenylcyclopentanone typically melts around 50-60°C.
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.
- Odor : It may have a sweet, aromatic odor due to the phenyl group.
Scientific Research Applications
Catalytic Applications
- Rh-Catalyzed Cyclization: Rhodium-catalyzed cyclization has been applied to kinetic resolution of dissymmetrical compounds, yielding mixtures that include 3,4-cis-4-phenylcyclopentanone (Imai, Tanaka, & Suemune, 2001).
Spectroscopy and Conformational Studies
- Photoelectron Circular Dichroism: (R)-3-methylcyclopentanone has been studied using photoelectron spectroscopy and dichroism, offering insights into the conformational and structural changes of chiral molecular systems in the gas phase (Turchini et al., 2013).
Molecular Structure and Crystallography
- Molecular Structure Analysis: Investigations into the molecular structure and stereochemistry of various cyclopentanone derivatives have been conducted, highlighting their conformational characteristics and intermolecular interactions (McAdam et al., 2011).
Synthesis and Applications in Organic Chemistry
- Rhodacyclopentanones Synthesis: Studies on rhodacyclopentanones, a class of metallacycle, have been conducted, exploring catalytic methodologies for generating complex scaffolds (Shaw & Bower, 2016).
- Enantioselective Synthesis: Research has focused on the enantioselective preparation of (R) and (S)-3-hydroxycyclopentanone, showcasing strategies for achieving enantiomeric enrichment (Chen & Hanefeld, 2013).
Pharmaceutical Research
- Pharmacological Activity of Optical Isomers: Studies comparing the effects of racemic compounds and their optical isomers provide insights into the pharmacological activities of substances like phenibut, which have structural similarities to (R)-3-Phenylcyclopentanone (Dambrova et al., 2008).
Conformational Flexibility and Optical Activity
- Optical Rotatory Dispersion: Research has been conducted on the optical rotatory dispersion of monocyclic ketones, examining the role of ring size/morphology and the impact of environmental perturbations (Lahiri, Wiberg, & Vaccaro, 2013).
Safety And Hazards
- ®-3-Phenylcyclopentanone is not considered highly hazardous. However, standard safety precautions should be followed during handling, including proper ventilation and personal protective equipment.
Future Directions
Research on ®-3-Phenylcyclopentanone could explore:
- Novel synthetic routes for improved yields.
- Applications in drug discovery or materials science.
- Environmental impact and sustainable synthesis methods.
properties
IUPAC Name |
(3R)-3-phenylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBXYJLOYZMFIN-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@@H]1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452481 | |
Record name | (R)-3-Phenylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Phenylcyclopentanone | |
CAS RN |
86505-44-4 | |
Record name | (R)-3-Phenylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-Phenylcyclopentanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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